

Vincarubine: A Comprehensive Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: Vincarubine

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Abstract

Vincarubine is a complex bisindole alkaloid isolated from the leaves of the lesser periwinkle, *Vinca minor*. As a member of the *Vinca* alkaloid class, which includes potent anticancer agents, **Vincarubine** is of significant interest to the scientific community. This technical guide provides a detailed overview of the complete chemical structure of **Vincarubine**, including its physicochemical properties and the foundational experimental work that led to its characterization. While detailed experimental protocols from its initial discovery are not fully available in the public domain, this document synthesizes the known information to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Vincarubine is a dimeric indole alkaloid, meaning it is composed of two monomeric indole units. Spectroscopic analysis has revealed that these units are a vincorane and an aspidospermane residue. The complete chemical identification of **Vincarubine** is summarized below.

Identifier	Value
Molecular Formula	C43H50N4O6
Molecular Weight	718.9 g/mol
IUPAC Name	methyl 12-ethyl-4-[(13Z)-13-ethylidene-18-methoxycarbonyl-4-oxo-8,15-diazapentacyclo[10.5.1.0 ¹ , ⁹ .0 ² , ⁷ .0 ⁹ , ¹⁵]octadeca-2,5,7-trien-5-yl]-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0 ¹ , ⁹ .0 ² , ⁷ .0 ¹⁶ , ¹⁹]nonadeca-2(7),3,5,9-tetraene-10-carboxylate[1]
CAS Number	107290-03-9[1]
InChI	InChI=1S/C43H50N4O6/c1-7-24-23-47-17-14-42-29-20-33(48)26(19-31(29)44-43(42,47)12-10-25(24)35(42)38(50)53-6)27-18-30-32(21-34(27)51-4)45(3)36-28(37(49)52-5)22-40(8-2)11-9-15-46-16-13-41(30,36)39(40)46/h7,18-21,25,35,39H,8-17,22-23H2,1-6H3/b24-7+[1]
InChIKey	CLSRDWBICGYSOB-HCBMXOAHSA-N[1]
Canonical SMILES	<chem>CCC1=C\C2N(CCC3(C2C4=C(C=C(C(=O)C4=C7)OC)C6=C7C5=C(C=C(C=C5)N(C)C3)C(=O)OC)C1)CCN6C8=CC(=O)C9=C(C=C(C=C9)OC)C8=NC%10%11CCC(C%10)N%11CC%12)C(C%12=C(CC)C1)C(=O)OC</chem>

Physicochemical and Spectroscopic Data

The initial characterization of **Vincarubine** was reported by Proksa and colleagues in 1988.[2] While the full experimental details from this publication are not widely accessible, the following table summarizes the known physicochemical and spectroscopic properties. It is important to note that specific quantitative data such as melting point, optical rotation, and detailed NMR assignments from the original publication are not available in the currently accessible literature.

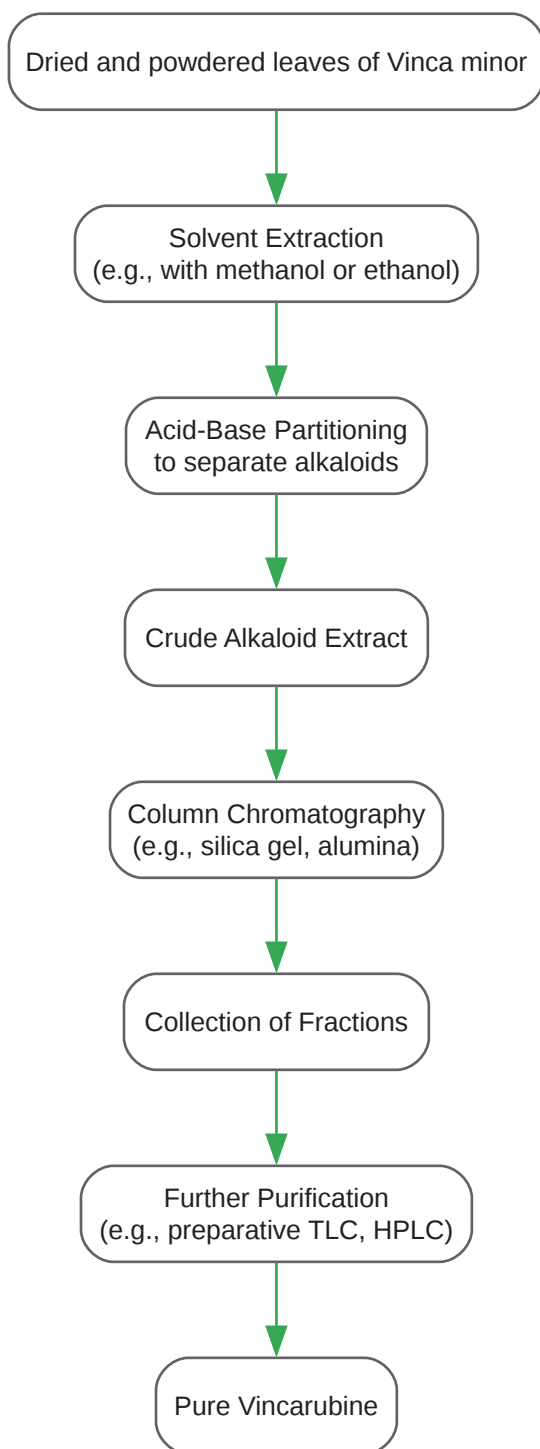
Property	Value/Description
Appearance	Amorphous powder
Solubility	Limited solubility in aqueous media; enhanced solubility in organic solvents.[3]
Mass Spectrometry	The molecular ion peak confirms the molecular weight of 718.9 amu, corresponding to the molecular formula C ₄₃ H ₅₀ N ₄ O ₆ . ^[3] Fragmentation patterns provide structural information on the connectivity of the molecule. ^[3]
¹ H and ¹³ C NMR	Spectroscopic data confirms the bisindole structure. ^[2] Detailed chemical shift and coupling constant data from the original structure elucidation are not readily available.

Experimental Protocols

The foundational experimental work on **Vincarubine**, as described in the 1988 Planta Medica publication, includes its isolation from Vinca minor, structure elucidation, and assessment of its cytotoxic activity.^[2] The detailed, step-by-step protocols from this seminal work are not available in public databases. However, a general overview of the likely methodologies is provided below, based on standard practices in natural product chemistry.

Isolation of Vincarubine from Vinca minor

The isolation of **Vincarubine** would have followed a multi-step extraction and chromatographic purification process, typical for separating complex alkaloid mixtures from plant material.

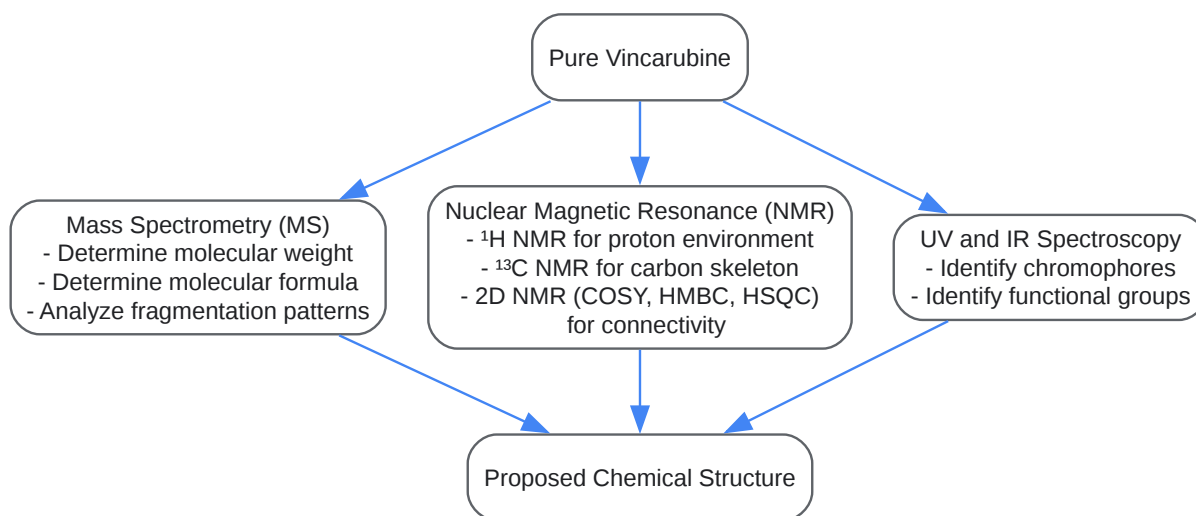


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Figure 1. A generalized workflow for the isolation of **Vincarubine**.

Structure Elucidation

The determination of **Vincarubine**'s complex structure would have relied on a combination of spectroscopic techniques.

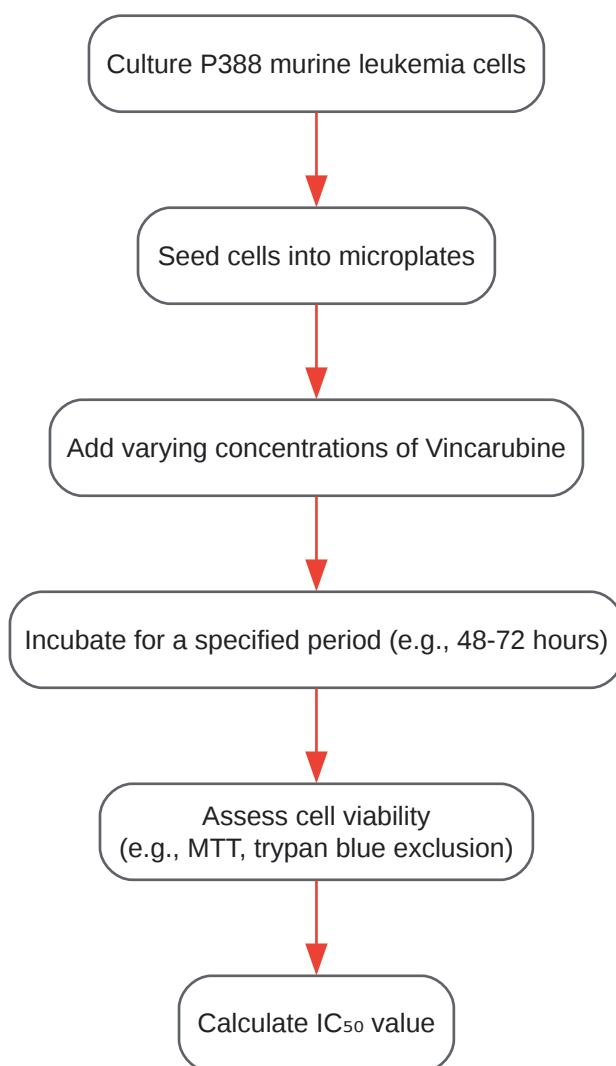


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Figure 2. Logical workflow for the structure elucidation of **Vincarubine**.

Cytotoxicity Assay

Vincarubine was evaluated for its cytotoxic activity against P388 murine leukemia cells.^[2] A standard protocol for such an assay is outlined below.



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Figure 3. A standard workflow for a cytotoxicity assay.

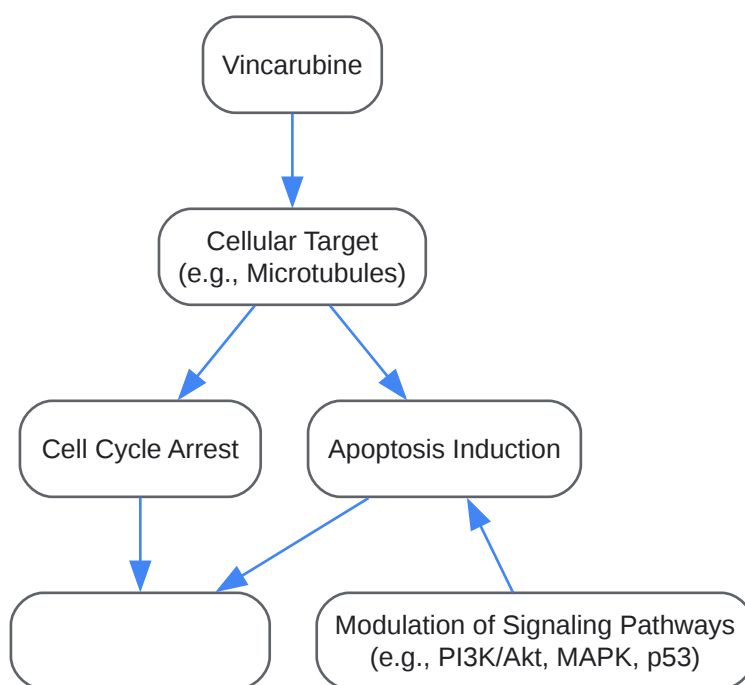
Biological Activity and Potential Signaling Pathways

The 1988 study by Proksa et al. reported that **Vincarubine** exhibits cytotoxic effects.^[2] While specific signaling pathways for **Vincarubine** have not been elucidated, the broader class of bisindole alkaloids, particularly those from Vinca species, are known to exert their anticancer effects through various mechanisms. These often involve the disruption of microtubule dynamics, leading to cell cycle arrest and induction of apoptosis.

Potential signaling pathways that may be modulated by bisindole alkaloids include:

- **PI3K/Akt/mTOR Pathway:** This is a crucial pathway for cell survival, proliferation, and growth. Inhibition of this pathway can lead to apoptosis.
- **MAPK Pathway:** This pathway is involved in the regulation of a wide range of cellular processes, including proliferation, differentiation, and apoptosis.
- **p53 Signaling:** The tumor suppressor protein p53 plays a key role in inducing apoptosis in response to cellular stress, such as that caused by cytotoxic agents.

The following diagram illustrates a generalized logical relationship for the potential mechanism of action of a cytotoxic bisindole alkaloid.



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